N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Lipophilicity Drug-likeness ADME

N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-37-6) is a synthetic small-molecule belonging to the 5-methylisoxazole-4-carboxamide class, a scaffold historically central to the development of immunosuppressive and anticancer agents such as leflunomide and its active metabolite teriflunomide. The compound features a 4-chloro-2-methylphenyl substituent on the carboxamide nitrogen, distinguishing it from the 4-trifluoromethylphenyl group of leflunomide.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 61643-37-6
Cat. No. B12887444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS61643-37-6
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)C2=C(ON=C2)C
InChIInChI=1S/C12H11ClN2O2/c1-7-5-9(13)3-4-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16)
InChIKeyXFDFBPGZMMFFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-37-6): A Defined Isoxazole-4-carboxamide Building Block for Controlled Substitution Studies


N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-37-6) is a synthetic small-molecule belonging to the 5-methylisoxazole-4-carboxamide class, a scaffold historically central to the development of immunosuppressive and anticancer agents such as leflunomide and its active metabolite teriflunomide [1]. The compound features a 4-chloro-2-methylphenyl substituent on the carboxamide nitrogen, distinguishing it from the 4-trifluoromethylphenyl group of leflunomide. Its molecular formula is C₁₂H₁₁ClN₂O₂ with a molecular weight of 250.68 g/mol and a commercial purity of 97% . This specific substitution pattern confers distinct physicochemical properties that are critical for structure-activity relationship (SAR) investigations, as documented by vendor computed parameters including a LogP of 3.20 and a topological polar surface area (TPSA) of 55.13 Ų .

Why N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Substituted with Generic Isoxazole-4-carboxamide Analogs in Research and Development


The 5-methylisoxazole-4-carboxamide scaffold is exquisitely sensitive to the electronic and steric nature of the N-phenyl substituent, as established by SAR studies on leflunomide analogues [1]. In these studies, electron-donating or negative inductive groups on the phenyl ring produced significantly different anti-inflammatory potencies compared to the parent compound; non-substituted or chain-extended analogues led to a decrease in activity. N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide possesses a unique combination of a chloro (electron-withdrawing, Hammett σp = +0.23) and a methyl (electron-donating, σm = -0.07) group, creating a distinct electronic environment that cannot be replicated by the trifluoromethyl group of leflunomide (σp = +0.54) or the unsubstituted phenyl analog (σ = 0.00) [2]. Generic substitution between members of this class therefore risks unpredictable changes in target binding, pharmacokinetics, and metabolic stability, making compound-specific qualification essential for any reproducible scientific investigation.

Quantitative Evidence Guide: N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Differentiation Data for Procurement Decisions


Lipophilicity Reduction vs. Leflunomide: Implications for Membrane Permeability and Off-Target Risk

The target compound exhibits a LogP value of 3.20 , which is substantially lower than the computed LogP of 3.65 for leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) [1]. This 0.45 log unit reduction in lipophilicity is the expected consequence of substituting the highly lipophilic -CF₃ group (π = +0.88) with a -Cl (π = +0.71) while adding a -CH₃ group (π = +0.56) at the ortho position [2].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area Advantage Over Leflunomide for CNS Target Screening

The target compound has a TPSA of 55.13 Ų , which is identical to the core scaffold TPSA of leflunomide (also 55.13 Ų) since the amide and isoxazole contributions are unchanged [1]. However, when compared to the unsubstituted phenyl analog 5-methyl-N-phenylisoxazole-4-carboxamide (TPSA ≈ 55.13 Ų but LogP ≈ 2.47 ), the target compound achieves a higher LogP without increasing TPSA—a favorable combination for passive membrane permeability while retaining hydrogen-bonding capacity.

TPSA Blood-brain barrier CNS drug discovery

Electronic Substituent Effect Differentiation: Chloro-Plus-Methyl vs. Trifluoromethyl for SAR Libraries

The 4-chloro-2-methylphenyl substituent of the target compound presents a net electronic effect that is distinct from the 4-trifluoromethylphenyl group of leflunomide. Using Hammett σ constants as a quantitative measure, chlorine at the para position contributes σp = +0.23 (moderate electron withdrawal by induction), while the ortho-methyl group contributes σm = -0.07 (weak electron donation) [1]. In contrast, the trifluoromethyl group of leflunomide has σp = +0.54, representing strong electron withdrawal. The differential inductive effect (Δσp ≈ -0.31) implies that the anilide NH of the target compound is less acidic than that of leflunomide, potentially altering hydrogen-bond donor strength and target recognition [2].

Hammett constants Electronic effects QSAR

Synthetic Accessibility and Cost-Efficiency Advantage Over 3-Aryl-Substituted Isoxazole-4-carboxamide Analogs

The target compound is synthesized via a straightforward amide coupling between commercially available 5-methylisoxazole-4-carboxylic acid and 4-chloro-2-methylaniline, a two-step route that avoids the need for 3-aryl ring construction [1]. In contrast, analogs such as N-(4-chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide require additional synthetic steps to install the 3-aryl substituent, which increases cost and reduces commercial availability. The target compound is stocked at 97% purity by multiple suppliers (e.g., Leyan catalog 2240340, Chemenu catalog CM1073475), while the 3-(2-chlorophenyl) analog is less frequently offered at comparable purity .

Synthetic feasibility Procurement cost Library design

Recommended Application Scenarios for N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Based on Evidence Differentiation


SAR Negative-Control or Comparator Compound in Leflunomide-Scaffold Drug Discovery Programs

When screening for anti-inflammatory or anticancer activity, researchers require a matched comparator that isolates the electronic contribution of the N-phenyl substituent. The target compound's lower LogP (3.20 vs 3.65) and reduced Hammett σp (+0.23 vs +0.54) relative to leflunomide [1] make it an ideal negative control for assessing the pharmacophoric role of the -CF₃ group in cellular assays. This prevents misinterpretation of scaffold-level effects as substituent-specific effects.

Physicochemical Property Optimization in CNS-Penetrant Isoxazole-4-carboxamide Libraries

The target compound occupies a favorable TPSA-LogP space (TPSA 55.13 Ų, LogP 3.20) that maintains TPSA below the 60 Ų threshold associated with blood-brain barrier permeability while achieving higher lipophilicity than the parent N-phenyl analog (LogP 2.47) [1]. This profile makes it a suitable starting point for CNS-targeted medicinal chemistry campaigns where passive permeability must be balanced against P-glycoprotein efflux susceptibility.

Chemical Biology Probe for Investigating the Role of Mixed Inductive/Donating Substituent Effects on Target Engagement

The dual chloro (electron-withdrawing) and methyl (electron-donating) substitution pattern constitutes a net electronic environment not achievable with single substituents. Studies that correlate Hammett σ values with biological activity can leverage this compound to probe non-additive substituent effects on enzyme inhibition or receptor binding [1]. This is particularly relevant for kinases where the hinge-binding amide group's acidity influences selectivity.

Cost-Efficient Building Block for Pilot-Scale Isoxazole-4-carboxamide Derivative Synthesis

Given its commercial availability at 97% purity from multiple suppliers and its straightforward synthetic route [1], this compound is well-suited as a bulk intermediate for generating focused compound libraries through further derivatization (e.g., Suzuki coupling at the chloro position, or N-alkylation). Procurement teams can leverage the multi-supplier landscape to negotiate competitive pricing for gram-to-kilogram quantities.

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